molecular formula C13H13N3OS B2822577 6-methyl-N-[2-(methylsulfanyl)phenyl]pyrazine-2-carboxamide CAS No. 2415573-91-8

6-methyl-N-[2-(methylsulfanyl)phenyl]pyrazine-2-carboxamide

Cat. No.: B2822577
CAS No.: 2415573-91-8
M. Wt: 259.33
InChI Key: KMSKGTZGSFPANY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-methyl-N-[2-(methylsulfanyl)phenyl]pyrazine-2-carboxamide is a synthetically modified pyrazine carboxamide derivative developed for chemical biology and drug discovery research. This compound belongs to a class of N-phenylpyrazine-2-carboxamides that have demonstrated significant potential in various research areas, primarily due to their structural similarity to known bioactive molecules . Pyrazine carboxamides are frequently investigated as more lipophilic aza-analogues of nicotinamide, which can influence their binding to biological targets . The core pyrazine structure is a privileged scaffold in medicinal chemistry, and its derivatives are explored across multiple research domains .Researchers investigate this specific carboxamide for its potential applications in several areas. Pyrazinecarboxamides with similar substitution patterns have shown promise as building blocks for developing kinase inhibitors , and certain N-phenylpyrazine-2-carboxamide analogues have displayed antimycobacterial properties in experimental settings . The structural features of this compound—including the 6-methyl group on the pyrazine ring and the 2-(methylsulfanyl)phenyl moiety—are optimized for research into structure-activity relationships, particularly regarding how lipophilicity and steric effects influence biological activity . The methylsulfanyl group attached to the phenyl ring may enhance hydrophobic interactions with target proteins, while the carboxamide bridge facilitates hydrogen bonding, which is crucial for molecular recognition processes .This product is provided for research use only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should handle this compound appropriately in accordance with their institutional safety guidelines.

Properties

IUPAC Name

6-methyl-N-(2-methylsulfanylphenyl)pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3OS/c1-9-7-14-8-11(15-9)13(17)16-10-5-3-4-6-12(10)18-2/h3-8H,1-2H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMSKGTZGSFPANY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CC(=N1)C(=O)NC2=CC=CC=C2SC
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-N-[2-(methylsulfanyl)phenyl]pyrazine-2-carboxamide can be achieved through several synthetic routes. One common method involves the reaction of 6-methylpyrazine-2-carboxylic acid with 2-(methylsulfanyl)aniline in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of more environmentally friendly solvents and reagents would be considered to reduce the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

6-methyl-N-[2-(methylsulfanyl)phenyl]pyrazine-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The pyrazine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine)

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives

    Reduction: Amine derivatives

    Substitution: Nitrated or halogenated pyrazine derivatives

Scientific Research Applications

6-methyl-N-[2-(methylsulfanyl)phenyl]pyrazine-2-carboxamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.

    Biology: The compound’s structure suggests potential biological activity, making it a candidate for drug discovery and development. It may exhibit antimicrobial, antiviral, or anticancer properties.

    Medicine: As a potential drug candidate, it could be investigated for its efficacy in treating various diseases. Its interactions with biological targets could be studied to understand its mechanism of action.

    Industry: The compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 6-methyl-N-[2-(methylsulfanyl)phenyl]pyrazine-2-carboxamide would depend on its specific application. In a biological context, it could interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it might inhibit a particular enzyme involved in a disease pathway, thereby reducing the progression of the disease. The exact molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Comparisons

The following table summarizes key structural and physicochemical differences between 6-methyl-N-[2-(methylsulfanyl)phenyl]pyrazine-2-carboxamide and analogous compounds:

Compound Name Core Structure Substituents Molecular Formula Molecular Weight logP/logD Notable Features
This compound (Target) Pyrazine-2-carboxamide 6-methyl; 2-(methylsulfanyl)phenyl C₁₃H₁₃N₃OS 283.33 Not reported Methylsulfanyl group enhances lipophilicity; potential for sulfur-based interactions
6-Methyl-N-(2-methylphenyl)-3-phenyl-1,6-dihydro-1,2,4,5-tetrazine-1-carboxamide 1,2,4,5-tetrazine 6-methyl; 2-methylphenyl; 3-phenyl C₁₉H₁₈N₆O 346.39 Not reported Tetrazine core (highly electron-deficient); single-crystal X-ray data (R factor = 0.073)
4-[benzyl(methyl)amino]-6-methyl-N-{[4-(methylsulfanyl)phenyl]methyl}pyrazolo[1,5-a]pyrazine-2-carboxamide Pyrazolo[1,5-a]pyrazine 6-methyl; benzyl(methyl)amino; 4-(methylsulfanyl)benzyl C₂₄H₂₅N₅OS 431.56 logP = 4.50 Higher lipophilicity; chiral centers due to pyrazolo-pyrazine core
6-Methyl-N-[2-(4-sulphamoylphenyl)ethyl]pyrazine-2-carboxamide Pyrazine-2-carboxamide 6-methyl; 2-(4-sulphamoylphenyl)ethyl C₁₄H₁₆N₄O₃S 320.37 Not reported Sulphamoyl group introduces polarity; used as a pharmaceutical impurity (Glipizide Impurity D)
6-Chloro-N-(4-chlorophenyl)pyrazine-2-carboxamide Pyrazine-2-carboxamide 6-chloro; 4-chlorophenyl C₁₁H₇Cl₂N₃O 284.10 Not reported Antimycobacterial activity (65% inhibition of M. tuberculosis at 6.25 μg/mL)
3-Methyl-6-(4-(methylsulfonyl)phenyl)-N-phenylpyrazine-2-carboxamide Pyrazine-2-carboxamide 3-methyl; 4-(methylsulfonyl)phenyl; N-phenyl C₁₉H₁₇N₃O₃S 375.42 Not reported Sulfonyl group increases electron-withdrawing character

Key Substituent Effects

  • Methylsulfanyl vs.
  • Chlorine vs. Methyl : Chlorine atoms in 6-chloro derivatives increase electronegativity and bioactivity, whereas the target’s methyl group may prioritize metabolic stability over potency .
  • Heterocyclic Core : Pyrazolo[1,5-a]pyrazine derivatives (e.g., compound in ) exhibit higher molecular complexity and logP values, which may improve pharmacokinetics but complicate synthesis.

Biological Activity

6-Methyl-N-[2-(methylsulfanyl)phenyl]pyrazine-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. Its structure suggests that it may have applications in drug discovery, particularly as an antimicrobial, antiviral, or anticancer agent. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a pyrazine ring substituted with a methyl group and a methylsulfanyl group on a phenyl ring. This unique structure may contribute to its biological activity by allowing interactions with various biological targets.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacteria and fungi.

Microorganism Minimum Inhibitory Concentration (MIC)
Pseudomonas aeruginosa0.21 μM
Escherichia coli0.21 μM
Candida speciesNot specified

The compound's effectiveness against Pseudomonas aeruginosa and Escherichia coli suggests its potential as a treatment for infections caused by these pathogens .

Anticancer Activity

In vitro studies have demonstrated that this compound has anticancer properties, particularly against colon cancer cell lines such as HCT-116 and HT-29. The compound was found to induce apoptosis through the mitochondrial pathway, characterized by:

  • Upregulation of pro-apoptotic proteins : Increased levels of Bax.
  • Downregulation of anti-apoptotic proteins : Decreased levels of Bcl-2.
  • Activation of caspases : Initiation of the caspase cascade leading to cell death.

The IC50 values for these effects were reported in the range of 6.587 to 11.10 μM, indicating potent anticancer activity .

The mechanism through which this compound exerts its biological effects involves interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes critical for microbial survival or cancer cell proliferation.
  • Binding Interactions : Molecular docking studies suggest that the compound can form stable interactions within the active sites of enzymes like DNA gyrase, similar to established antibiotics such as ciprofloxacin .

Study on Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various derivatives including this compound against clinical strains of bacteria. Results indicated that this compound showed comparable or superior activity compared to standard antibiotics, highlighting its potential as a new antimicrobial agent.

Study on Anticancer Effects

In another study focusing on colon cancer cells, treatment with this compound resulted in significant reductions in cell viability and induced apoptosis through mitochondrial pathways. The findings suggest that further development could lead to novel cancer therapies .

Q & A

Q. What are the optimal synthetic routes for 6-methyl-N-[2-(methylsulfanyl)phenyl]pyrazine-2-carboxamide, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis typically involves multi-step nucleophilic aromatic substitution or coupling reactions. For example, pyrazine-2-carboxylic acid derivatives are reacted with substituted anilines (e.g., 2-(methylsulfanyl)aniline) using coupling agents like triphenylphosphite or carbodiimides. Catalysts such as Pd-based systems may enhance efficiency . Optimizing solvent systems (e.g., DMF or THF) and temperature (80–120°C) improves yield. Purity is ensured via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization .

Q. How is the structural integrity of this compound confirmed post-synthesis?

  • Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:
  • NMR : 1^1H and 13^13C NMR to verify proton environments and carbon backbone .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight .
  • X-ray Crystallography : Resolve crystal structure and hydrogen-bonding patterns (e.g., carboxamide group interactions) .

Q. What strategies are recommended to address solubility challenges in biological assays?

  • Methodological Answer : Solubility can be improved using co-solvents (e.g., DMSO ≤1% v/v) or micellar systems (e.g., Cremophor EL). For aqueous buffers, adjust pH to exploit ionization of the carboxamide group. Pre-formulation studies using dynamic light scattering (DLS) or HPLC with varied mobile phases (acetonitrile/water gradients) help identify optimal conditions .

Advanced Research Questions

Q. How can computational methods predict the compound’s interaction with biological targets (e.g., enzymes or DNA)?

  • Methodological Answer : Perform molecular docking (AutoDock, Schrödinger Suite) using crystallographic data of target proteins (e.g., kinases) to model binding affinity. Quantum mechanical calculations (DFT) assess electronic properties influencing interactions. Molecular dynamics (MD) simulations (GROMACS) evaluate stability of ligand-receptor complexes over time .

Q. What experimental approaches resolve contradictions in reported pharmacological data (e.g., conflicting IC50 values)?

  • Methodological Answer :
  • Standardized Assays : Replicate studies under controlled conditions (e.g., ATP concentration in kinase assays).
  • Orthogonal Validation : Use SPR (surface plasmon resonance) for binding kinetics alongside cell-based assays.
  • Meta-Analysis : Compare data across studies while adjusting for variables like cell line heterogeneity or assay pH .

Q. How can metal coordination chemistry expand the compound’s applications?

  • Methodological Answer : Synthesize Ru(II) or Mn(II) complexes by reacting the carboxamide ligand with metal precursors (e.g., [RuCl2_26^6-p-cymene)]2_2). Characterize using cyclic voltammetry (redox behavior) and UV-Vis spectroscopy (ligand-field transitions). Test for enhanced bioactivity (e.g., anticancer properties via MTT assays) .

Q. What analytical techniques quantify degradation products under stressed stability conditions?

  • Methodological Answer :
  • Forced Degradation Studies : Expose the compound to heat (40–60°C), UV light, or oxidative conditions (H2_2O2_2).
  • HPLC-MS/MS : Identify degradation products via fragmentation patterns.
  • Kinetic Modeling : Apply Arrhenius equations to predict shelf-life .

Notes

  • Avoid commercial sources (e.g., BenchChem) per guidelines; prioritize peer-reviewed studies .
  • Methodological rigor is emphasized to ensure reproducibility in academic settings.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.